molecular formula C16H18N4O2S B2489100 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone CAS No. 2192745-95-0

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone

Cat. No.: B2489100
CAS No.: 2192745-95-0
M. Wt: 330.41
InChI Key: SYZZGXKVNVILIE-UHFFFAOYSA-N
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Description

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone is a complex organic compound that finds relevance in various domains of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone typically involves a series of multi-step reactions. Key intermediates are prepared through cyclization reactions, followed by the introduction of functional groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound often employs optimized synthetic routes that focus on cost-effectiveness and scalability. Techniques such as continuous flow reactions and automated synthesis are utilized to streamline the process, reducing the time and resources required.

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions involving this compound may use agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another under appropriate conditions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions: Reactions involving this compound often require specific conditions such as controlled temperature, pH, and solvent environments. Reagents used include acids, bases, and various organic solvents to facilitate the desired transformations.

Major Products Formed: Depending on the reaction type, the major products formed can include oxidized derivatives, reduced forms, or substituted variants, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the discovery of new materials and catalysts.

Biology and Medicine: In biology and medicine, it serves as a molecular probe or inhibitor in biochemical assays. Its ability to interact with specific proteins or enzymes makes it valuable in drug discovery and development.

Industry: Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialized chemicals. Its versatility makes it an important component in various manufacturing processes.

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. Through binding or inhibition, it can modulate biological pathways, leading to specific physiological effects. These interactions are often studied using molecular docking and biochemical assays to elucidate the precise mechanisms.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidine derivatives

  • Thiophene-based compounds

  • Morpholine-containing molecules

Uniqueness: Compared to these similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone stands out due to its combined structural elements, offering unique reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications across multiple scientific fields highlight its versatility.

This compound's multifaceted nature makes it a subject of ongoing research, promising new discoveries and innovations across various scientific disciplines.

Properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-15(13-3-9-23-11-13)20-4-1-2-12-10-17-16(18-14(12)20)19-5-7-22-8-6-19/h3,9-11H,1-2,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZZGXKVNVILIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CSC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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